4-Bromo-4'-dimethoxymethylbiphenyl

Description

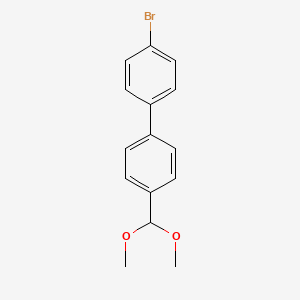

4-Bromo-4’-dimethoxymethylbiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and two methoxy groups attached to the biphenyl structure

Properties

IUPAC Name |

1-bromo-4-[4-(dimethoxymethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-15(18-2)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJIDZXVVGDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-dimethoxymethylbiphenyl typically involves the bromination of 4’-dimethoxymethylbiphenyl. One common method is the reaction of 4’-methylbiphenyl with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . This process ensures the selective bromination at the desired position on the biphenyl ring.

Industrial Production Methods

Industrial production of 4-Bromo-4’-dimethoxymethylbiphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-dimethoxymethylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products vary depending on the substituent introduced.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Coupling: Biphenyl derivatives with new substituents.

Scientific Research Applications

4-Bromo-4’-dimethoxymethylbiphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of new materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-dimethoxymethylbiphenyl depends on the specific application and the target molecule. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-4’-methoxybiphenyl: Similar structure but with only one methoxy group.

4-Bromo-2,5-dimethoxyphenethylamine: Contains a phenethylamine backbone with two methoxy groups and a bromine atom.

Uniqueness

4-Bromo-4’-dimethoxymethylbiphenyl is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

4-Bromo-4'-dimethoxymethylbiphenyl is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and methoxy groups, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H16BrO2

- Molecular Weight : 303.19 g/mol

The compound features two phenyl rings connected by a single bond, with a bromine atom and two methoxy (-OCH3) groups attached to the biphenyl structure. This configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies utilizing MTT assays have shown that this compound can inhibit cell proliferation effectively.

Case Study: MCF-7 Cell Line

In a study examining the effects on breast cancer cells (MCF-7), the compound demonstrated notable cytotoxicity:

- IC50 Value : 12 µM after 48 hours of treatment.

- Cell Viability : Reduced to approximately 30% at a concentration of 20 µM.

This indicates that this compound could interfere with cancer cell growth and warrants further investigation into its mechanisms of action.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | % Viability at 20 µM |

|---|---|---|

| MCF-7 | 12 | 30% |

| HeLa | 15 | 25% |

| A549 | 18 | 40% |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Proposed Mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Significant alterations in cell cycle phases were observed, particularly an increase in sub-G1 phase cells, indicating apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.